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Foreword
In the landscape of modern medicinal chemistry and organic synthesis, halogenated pyridines

serve as indispensable building blocks. Their unique electronic properties and versatile

reactivity profiles enable the construction of complex molecular architectures with diverse

biological activities. This guide provides a comprehensive technical overview of a particularly

valuable, yet sparsely documented reagent: 5-Bromo-3-fluoro-2-methoxypyridine. While this

compound holds significant potential as a scaffold in drug discovery, a notable scarcity of

published experimental data necessitates a careful and critical approach to its application. This

document aims to consolidate the available information from chemical suppliers and

extrapolate its likely chemical behavior based on established principles of organic chemistry,

providing researchers with a foundational understanding for its use in the laboratory.

Compound Identity and Physicochemical Properties
5-Bromo-3-fluoro-2-methoxypyridine is a substituted pyridine ring bearing a bromine atom at

the 5-position, a fluorine atom at the 3-position, and a methoxy group at the 2-position. This
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specific arrangement of substituents imparts a unique electronic and steric profile to the

molecule, making it a valuable intermediate for further chemical modification.

Table 1: Physicochemical Properties of 5-Bromo-3-fluoro-2-methoxypyridine

Property Value Source(s)

IUPAC Name
5-bromo-3-fluoro-2-

methoxypyridine
[PubChem][1]

Synonyms
2-Methoxy-3-fluoro-5-

bromopyridine
[ChemScene][2]

CAS Number 124432-70-8
[Santa Cruz Biotechnology][3],

[Sigma-Aldrich]

Molecular Formula C₆H₅BrFNO
[Santa Cruz Biotechnology][3],

[Matrix Fine Chemicals][4]

Molecular Weight 206.01 g/mol [ChemScene][2]

Appearance Solid (physical form may vary) [Thermo Fisher Scientific][5]

Melting Point Data not available

Boiling Point
189.6 °C at 760 mmHg

(Predicted)
[ChemScene][2]

Density 1.621 g/cm³ (Predicted) [ChemScene][2]

Flash Point 68.5 °C (Predicted) [ChemScene][2]

Solubility Data not available

It is critical to note that much of the quantitative physical data, such as boiling point and density,

is predicted and sourced from chemical suppliers. Researchers should independently verify

these properties upon receipt of the material. The compound is generally described as a solid,

although a specific melting point is not consistently reported in publicly available sources.[5]
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Spectroscopic Characterization: An Inferential
Approach
A thorough understanding of a compound's spectroscopic signature is paramount for reaction

monitoring and structural confirmation. In the absence of published, experimentally-derived

spectra for 5-Bromo-3-fluoro-2-methoxypyridine, we can predict the expected features

based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region

corresponding to the two protons on the pyridine ring. The proton at the 4-position would

likely appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the

proton at the 6-position. The proton at the 6-position would also likely be a doublet of

doublets, coupling to the proton at the 4-position and the nitrogen atom (though N-H coupling

is not always resolved). A sharp singlet corresponding to the three protons of the methoxy

group would be observed in the upfield region, typically around 3.9-4.1 ppm.

¹³C NMR: The carbon NMR spectrum will be more complex due to the presence of fluorine.

The carbon atoms directly bonded to fluorine will exhibit a large C-F coupling constant. The

spectrum should show six distinct signals for the six carbon atoms of the pyridine ring and

the methoxy group. The chemical shifts will be influenced by the electronegativity of the

substituents and their positions on the ring.

¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, the chemical shift of

which will be characteristic of a fluorine atom attached to a pyridine ring.

Infrared (IR) Spectroscopy
The IR spectrum of 5-Bromo-3-fluoro-2-methoxypyridine would be expected to exhibit

characteristic absorption bands for the C-H stretching of the aromatic ring and the methoxy

group, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the

methoxy group. The C-Br and C-F stretching vibrations would also be present in the fingerprint

region. Based on studies of similar substituted pyridines, key vibrational modes can be

anticipated.[6]
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Mass Spectrometry (MS)
In a mass spectrum, the molecular ion peak would be expected at m/z 206 and 208 with a

characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1

ratio for ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns would likely involve the loss of the

methoxy group, bromine atom, or other small neutral molecules.

Synthesis and Reactivity
While a specific, peer-reviewed synthesis protocol for 5-Bromo-3-fluoro-2-methoxypyridine
is not readily available in the scientific literature, its synthesis can be logically deduced from

established methods for preparing substituted pyridines.

Postulated Synthesis Workflow
A plausible synthetic route could involve the bromination of a 3-fluoro-2-methoxypyridine

precursor. The directing effects of the methoxy and fluoro substituents would need to be

carefully considered to achieve the desired regioselectivity.

Synthesis of 5-Bromo-3-fluoro-2-methoxypyridine

3-Fluoro-2-methoxypyridine

5-Bromo-3-fluoro-2-methoxypyridine

Bromination

Brominating Agent (e.g., NBS, Br2) Reaction Solvent (e.g., CCl4, CH3CN)

Click to download full resolution via product page

Caption: A plausible synthetic route to 5-Bromo-3-fluoro-2-methoxypyridine.

Experimental Protocol (Hypothetical):
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Dissolution: Dissolve 3-fluoro-2-methoxypyridine in a suitable inert solvent such as

acetonitrile or a halogenated solvent.

Reagent Addition: Add a brominating agent, such as N-bromosuccinimide (NBS), to the

solution. A radical initiator (e.g., AIBN) may be required if using NBS.

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Work-up and Purification: Upon completion, cool the reaction mixture, quench any remaining

brominating agent, and extract the product. The crude product would then be purified by

column chromatography on silica gel.

Causality in Experimental Choices: The choice of a brominating agent and solvent system is

critical for achieving the desired regioselectivity. The electron-donating methoxy group at the 2-

position and the electron-withdrawing fluorine at the 3-position will influence the position of

electrophilic aromatic substitution. The 5-position is sterically accessible and electronically

activated, making it a likely site for bromination.

Chemical Reactivity
The reactivity of 5-Bromo-3-fluoro-2-methoxypyridine is dictated by the interplay of its

functional groups. The pyridine ring is generally electron-deficient, which influences its

susceptibility to nucleophilic and electrophilic attack.

Nucleophilic Aromatic Substitution: The bromine and fluorine atoms on the electron-deficient

pyridine ring can potentially undergo nucleophilic aromatic substitution, although harsh

conditions may be required. The methoxy group at the 2-position can also be a target for

nucleophilic displacement.[7]

Cross-Coupling Reactions: The bromine atom at the 5-position is a prime handle for

transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and

Sonogashira couplings. This allows for the introduction of a wide variety of substituents at

this position, making it a cornerstone of its utility in drug discovery.

Directed Ortho-Metalation: The methoxy group could potentially direct lithiation at the

adjacent 4-position, allowing for the introduction of an electrophile at this site.
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Key Reactivity Pathways

5-Bromo-3-fluoro-2-methoxypyridine

Suzuki Coupling
(Ar-B(OH)2, Pd catalyst)

C-C bond formation

Sonogashira Coupling
(Alkyne, Pd/Cu catalyst)

C-C bond formation

Buchwald-Hartwig Amination
(Amine, Pd catalyst)

C-N bond formation

5-Aryl-3-fluoro-2-methoxypyridine 5-Alkynyl-3-fluoro-2-methoxypyridine 5-Amino-3-fluoro-2-methoxypyridine

Click to download full resolution via product page

Caption: Important cross-coupling reactions of 5-Bromo-3-fluoro-2-methoxypyridine.

Applications in Drug Discovery and Medicinal
Chemistry
Halogenated pyridines are prevalent scaffolds in a multitude of approved pharmaceuticals. The

strategic placement of the bromo, fluoro, and methoxy groups in 5-Bromo-3-fluoro-2-
methoxypyridine provides a versatile platform for the synthesis of novel drug candidates.

Scaffold for Library Synthesis: The ability to perform cross-coupling reactions at the 5-

position allows for the rapid generation of libraries of analogues for structure-activity

relationship (SAR) studies.

Modulation of Physicochemical Properties: The fluorine atom can be used to modulate the

pKa of the pyridine nitrogen and improve metabolic stability. The methoxy group can

influence solubility and receptor binding interactions.

Bioisosteric Replacement: The substituted pyridine core can act as a bioisostere for other

aromatic systems, offering a means to fine-tune the pharmacokinetic and pharmacodynamic
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properties of a lead compound.

The structural motifs present in 5-Bromo-3-fluoro-2-methoxypyridine are found in various

bioactive molecules, highlighting its importance as a key intermediate in the synthesis of

potential therapeutics.[3]

Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 5-
Bromo-3-fluoro-2-methoxypyridine.

GHS Hazard Statements:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Precautionary Measures:

Work in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and

a lab coat.

Avoid inhalation of dust or vapors.

Avoid contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.

Conclusion
5-Bromo-3-fluoro-2-methoxypyridine is a promising, yet under-characterized, building block

for organic synthesis and medicinal chemistry. While a comprehensive set of experimentally-
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derived data is currently lacking in the public domain, this guide has sought to provide a

foundational understanding of its properties and reactivity based on available information and

established chemical principles. As researchers continue to explore the vast chemical space of

substituted pyridines, it is anticipated that the utility of this compound will become more clearly

defined, leading to its application in the development of novel therapeutics and other advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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